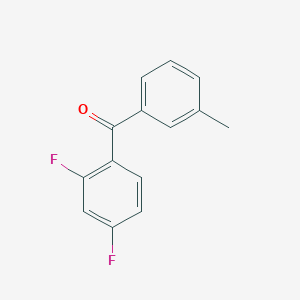

2,4-Difluoro-3'-methylbenzophenone

Beschreibung

2,4-Difluoro-3'-methylbenzophenone (CAS: 1094311-95-1) is a benzophenone derivative characterized by a difluoro substitution at the 2- and 4-positions of one benzene ring and a methyl group at the 3'-position of the second aromatic ring. Its molecular formula is C₁₄H₁₀F₂O, with a molecular weight of 232.23 g/mol and a typical purity of 97% . Benzophenones like this compound are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science, owing to their stability and functional versatility.

Eigenschaften

IUPAC Name |

(2,4-difluorophenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c1-9-3-2-4-10(7-9)14(17)12-6-5-11(15)8-13(12)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHYVKLNRBZGOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3'-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. In this process, 2,4-difluorobenzene is reacted with 3'-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the compound is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Difluoro-3'-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions are typically carried out using strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products Formed:

Oxidation: 2,4-Difluoro-3'-methylbenzoic acid

Reduction: 2,4-Difluoro-3'-methylbenzyl alcohol or amine derivatives

Substitution: Various substituted benzene derivatives depending on the electrophile used

Wissenschaftliche Forschungsanwendungen

2,4-Difluoro-3'-methylbenzophenone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of enzyme inhibition and receptor binding assays.

Medicine: It serves as a precursor in the synthesis of various therapeutic agents.

Industry: The compound is employed in the production of advanced materials and polymers.

Wirkmechanismus

2,4-Difluoro-3'-methylbenzophenone is similar to other benzophenone derivatives, such as 2,4-dichlorobenzophenone and 3'-methylbenzophenone. the presence of fluorine atoms at the 2 and 4 positions imparts unique chemical properties, such as increased stability and reactivity. These properties make it particularly useful in certain applications where other benzophenone derivatives may not be as effective.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Challenges

Biologische Aktivität

2,4-Difluoro-3'-methylbenzophenone is a compound of interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,4-Difluoro-3'-methylbenzophenone is . The presence of fluorine atoms significantly influences its reactivity and biological interactions. The compound features a benzophenone backbone, which is known for its ability to interact with various biological targets.

The biological activity of 2,4-Difluoro-3'-methylbenzophenone primarily involves its interaction with enzymes and receptors. Its mechanism can include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their function.

- Protein-Ligand Interactions : It can modulate protein interactions, affecting cellular signaling pathways.

Antioxidant Activity

Research indicates that compounds similar to 2,4-Difluoro-3'-methylbenzophenone exhibit antioxidant properties. These properties are crucial in protecting cells from oxidative stress, which is implicated in various diseases.

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of various benzophenone derivatives, including 2,4-Difluoro-3'-methylbenzophenone. The findings showed:

- Antibacterial Activity : The compound demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 16 to 32 µg/mL for effective strains.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 2,4-Difluoro-3'-methylbenzophenone | 16-32 | Antibacterial |

| Control (Standard Antibiotics) | <16 | Varies |

Study on Cytotoxicity

Another investigation focused on the cytotoxic effects of 2,4-Difluoro-3'-methylbenzophenone on cancer cell lines. The results indicated:

- Cytotoxicity : The compound exhibited cytotoxic effects with a CC50 value (concentration causing 50% cell death) in the micromolar range.

- Selectivity : It showed selectivity towards certain cancer cell lines over normal cells.

Synthesis and Derivative Studies

The synthesis of 2,4-Difluoro-3'-methylbenzophenone typically involves:

- Starting Materials : Appropriate fluorinated aromatic compounds.

- Reactions : Friedel-Crafts acylation or similar methods to introduce the ketone functionality.

Derivative Exploration

Research into derivatives has shown that modifications can enhance biological activity. For example:

- Morpholinomethyl Substituents : Adding morpholinomethyl groups has been shown to improve enzyme inhibition efficacy significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.